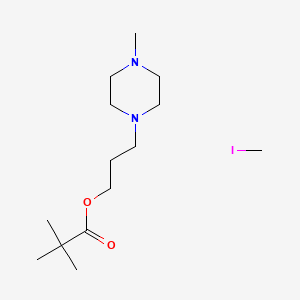
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxypropyl, dimethyl, iodide, and pivalate ester groups. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) involves multiple steps, including the protection of functional groups, nucleophilic substitution, and esterification reactions. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Group: The hydroxyl group of 3-hydroxypropyl is protected using a suitable protecting group such as a silyl ether.
Nucleophilic Substitution: The protected hydroxypropyl group is then reacted with piperazine in the presence of a base to form the piperazine derivative.
Methylation: The piperazine derivative is methylated using methyl iodide to introduce the dimethyl groups.
Deprotection and Esterification: The protecting group is removed, and the resulting compound is esterified with pivalic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodide group can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) or sodium thiolate (NaS) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple piperazine derivative with similar structural features.
Hydroxypropyl Piperazine: A piperazine derivative with a hydroxypropyl group.
Dimethyl Piperazine: A piperazine derivative with dimethyl groups.
Uniqueness
Piperazinium, 1(or 4)-(3-hydroxypropyl)-1,4(or 1,1)-dimethyl-, iodide, pivalate (ester) is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pivalate ester group enhances its stability and resistance to hydrolysis, making it a valuable compound for various applications.
Propiedades
Número CAS |
31364-61-1 |
|---|---|
Fórmula molecular |
C14H29IN2O2 |
Peso molecular |
384.30 g/mol |
Nombre IUPAC |
iodomethane;3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26N2O2.CH3I/c1-13(2,3)12(16)17-11-5-6-15-9-7-14(4)8-10-15;1-2/h5-11H2,1-4H3;1H3 |
Clave InChI |
MOLMXJDSSBWQQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCN1CCN(CC1)C.CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


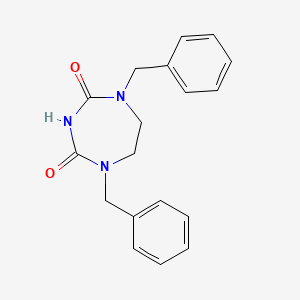
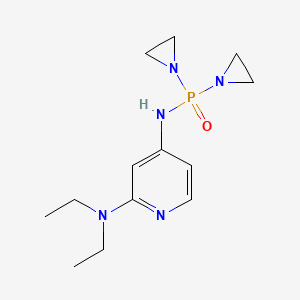
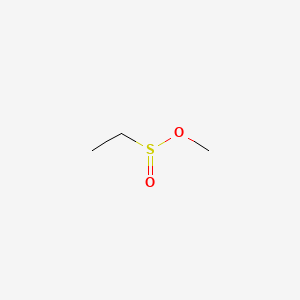
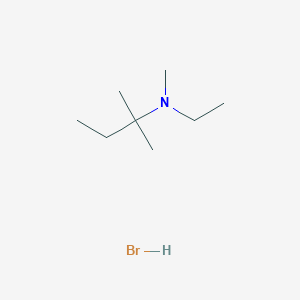
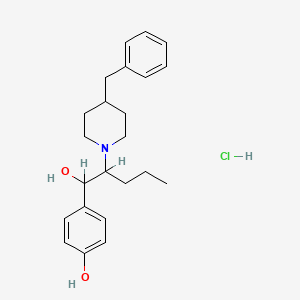

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
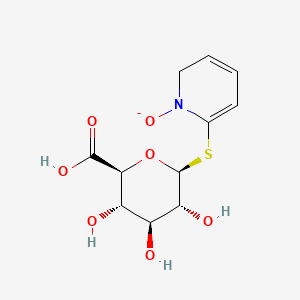
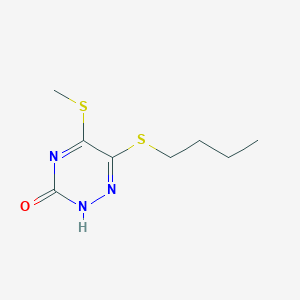
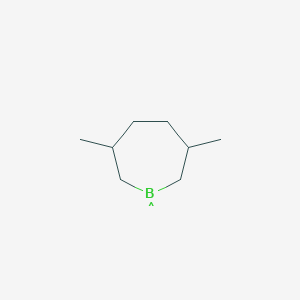
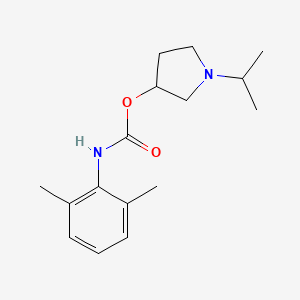
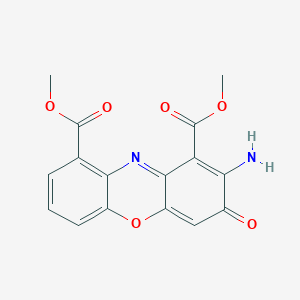
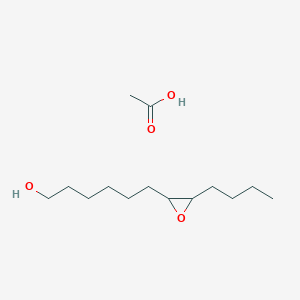
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
